2-{[(2-methoxyphenyl)carbamoyl]methyl}-6,8-dimethyl-N-[(4-methylphenyl)methyl]-1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazine-7-carboxamide
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Overview
Description
2-{[(2-methoxyphenyl)carbamoyl]methyl}-6,8-dimethyl-N-[(4-methylphenyl)methyl]-1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazine-7-carboxamide is a complex organic compound that belongs to the class of pyrrolo[1,2-d][1,2,4]triazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-methoxyphenyl)carbamoyl]methyl}-6,8-dimethyl-N-[(4-methylphenyl)methyl]-1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazine-7-carboxamide typically involves multiple steps, including the formation of the pyrrolo[1,2-d][1,2,4]triazine core, followed by functionalization at various positions. Common synthetic routes may include:
Cyclization Reactions: Formation of the pyrrolo[1,2-d][1,2,4]triazine core through cyclization reactions involving appropriate precursors.
Amidation Reactions: Introduction of the carbamoyl and carboxamide groups through amidation reactions using reagents such as carbamoyl chlorides and amines.
Substitution Reactions: Functionalization of the core structure through substitution reactions, often using halogenated intermediates and nucleophiles.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carbamoyl group to an amine.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated intermediates, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the biological context and the specific activity being studied. For example, in medicinal applications, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-d][1,2,4]triazine Derivatives: Compounds with similar core structures but different functional groups.
Carbamoyl-Substituted Compounds: Molecules with carbamoyl groups attached to various scaffolds.
Uniqueness
The uniqueness of 2-{[(2-methoxyphenyl)carbamoyl]methyl}-6,8-dimethyl-N-[(4-methylphenyl)methyl]-1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazine-7-carboxamide lies in its specific combination of functional groups and the resulting biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.
Properties
IUPAC Name |
2-[2-(2-methoxyanilino)-2-oxoethyl]-6,8-dimethyl-N-[(4-methylphenyl)methyl]-1-oxopyrrolo[1,2-d][1,2,4]triazine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O4/c1-16-9-11-19(12-10-16)13-27-25(33)23-17(2)24-26(34)31(28-15-30(24)18(23)3)14-22(32)29-20-7-5-6-8-21(20)35-4/h5-12,15H,13-14H2,1-4H3,(H,27,33)(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPZNJVXVNYZKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(N3C=NN(C(=O)C3=C2C)CC(=O)NC4=CC=CC=C4OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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